N-(2-Aminoethyl)maleimide hydrochloride chemical properties
N-(2-Aminoethyl)maleimide hydrochloride chemical properties
An In-depth Technical Guide to N-(2-Aminoethyl)maleimide Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of N-(2-Aminoethyl)maleimide hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques in their work.
Core Chemical and Physical Properties
N-(2-Aminoethyl)maleimide hydrochloride is a heterobifunctional crosslinker containing both a maleimide group and a primary amine.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[2] It typically appears as a white to off-white powder or crystalline solid.[2][3][4]
Table 1: Physicochemical Properties of N-(2-Aminoethyl)maleimide Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 134272-64-3 | [3][5][6] |
| Molecular Formula | C₆H₈N₂O₂·HCl | [1][3] |
| Molecular Weight | 176.60 g/mol | [1][3][7] |
| Appearance | White to off-white powder/crystal | [2][3][4] |
| Melting Point | 163 °C (decomposes) | [3][4][8] |
| Purity | ≥93% to >99% (HPLC) | [1][2][3] |
| Solubility | Soluble in water and Methanol | [2][8] |
| Storage Conditions | 2-8°C, under inert gas, protected from moisture | [1][5][6] |
Reactivity and Stability
N-(2-Aminoethyl)maleimide hydrochloride possesses two key reactive functional groups: a maleimide group and a primary amine. This dual functionality allows for sequential or orthogonal conjugation strategies.
Maleimide-Thiol Conjugation
The maleimide group is highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides.[3] This reaction, a Michael addition, proceeds efficiently at a neutral pH range of 6.5-7.5 to form a stable covalent thioether bond.[1][9] The reaction is highly specific for thiols within this pH range, being approximately 1,000 times faster than its reaction with amines at pH 7.[9][10] At pH values above 7.5, the maleimide group can also react with primary amines, such as the ε-amino group of lysine.[10]
dot
Caption: Thiol-Maleimide Michael Addition Reaction.
Amine Reactivity
The primary amine on the ethyl chain provides a second site for conjugation. This amine can react with various electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, to form stable amide or thiourea bonds, respectively.[1] This allows for the molecule to be used as a linker, first reacting the maleimide with a thiol-containing molecule, and then using the newly introduced amine for further functionalization.
// Core Molecule AEM [label="N-(2-Aminoethyl)maleimide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Functional Groups Maleimide [label="Maleimide Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Primary Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reactive Partners Thiol [label="Thiol (R-SH)\ne.g., Cysteine", shape=box, style=dashed]; Electrophile [label="Electrophile\ne.g., NHS Ester", shape=box, style=dashed];
// Relationships AEM -> Maleimide [label=" contains", color="#5F6368"]; AEM -> Amine [label=" contains", color="#5F6368"];
Maleimide -> Thiol [label=" reacts with\n(pH 6.5-7.5)"]; Amine -> Electrophile [label=" reacts with"]; }
Caption: General workflow for protein labeling with a maleimide reagent.
Synthesis
N-(2-Aminoethyl)maleimide hydrochloride can be synthesized from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate. T[11]he synthesis involves the deprotection of the Boc-protected amine using an acid, such as trifluoroacetic acid or hydrochloric acid, to yield the final hydrochloride salt.
[12]### 5. Safety and Handling
N-(2-Aminoethyl)maleimide hydrochloride is classified as a hazardous substance.
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Hazards: Causes skin irritation (H315) and serious eye irritation (H319). *[5][7][8] Precautions: Wear protective gloves, eye protection, and face protection during handling. W[5]ash skin thoroughly after handling. *[5][8] First Aid: In case of skin contact, wash with plenty of water. I[5]f eye irritation persists, seek medical attention. *[5] Storage: Keep the container tightly closed and store in a cool, shaded area under an inert gas, protected from moisture.
References
- 1. N-(2-Aminoethyl)maleimide Hydrochloride Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. CAS 134272-64-3: 2-MALEIMIDOETHYLAMINE HCL | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. <i>N</i>-(2-Aminoethyl)maleimide Hydrochloride , >93.0%(HPLC) , 134272-64-3 - CookeChem [cookechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-(2-Aminoethyl)maleimide HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. N-(2-Aminoethyl)maleimide Hydrochloride 134272-64-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. 1-(2-Aminoethyl)maleimide hydrochloride [chemicalbook.com]
- 12. rsc.org [rsc.org]
